Tert-butyl 4-acetyl-2-methylbenzoate
Overview
Description
Tert-butyl 4-acetyl-2-methylbenzoate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is a derivative of benzoic acid and is used in various chemical syntheses and research applications.
Scientific Research Applications
Tert-butyl 4-acetyl-2-methylbenzoate is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s known that benzylic compounds typically interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-Acetyl-2-methylbenzoic acid tert-butyl ester is likely to involve interactions at the benzylic position . The compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact nature of these interactions would depend on the specific targets and the physiological environment .
Biochemical Pathways
Given its structure, it might influence pathways involving benzylic compounds .
Pharmacokinetics
The compound’s molecular weight (23429 g/mol) and predicted density (1042 g/cm3) suggest that it might have reasonable bioavailability .
Result of Action
The compound’s interactions at the benzylic position could potentially lead to various physiological effects .
Action Environment
The action, efficacy, and stability of 4-Acetyl-2-methylbenzoic acid tert-butyl ester can be influenced by various environmental factors . These might include the physiological environment, the presence of other compounds, and specific conditions such as temperature and pH .
Biochemical Analysis
Biochemical Properties
4-Acetyl-2-methylbenzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the esterification process. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the conversion of the ester into its corresponding acid and alcohol. The compound’s structure allows it to participate in various biochemical pathways, influencing the activity of proteins and other biomolecules .
Cellular Effects
4-Acetyl-2-methylbenzoic acid tert-butyl ester affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Acetyl-2-methylbenzoic acid tert-butyl ester involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This interaction can result in the modulation of various biochemical pathways, including those involved in gene expression. The compound’s ability to interact with specific biomolecules makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetyl-2-methylbenzoic acid tert-butyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 4-Acetyl-2-methylbenzoic acid tert-butyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage control in experimental studies .
Metabolic Pathways
4-Acetyl-2-methylbenzoic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical processes .
Transport and Distribution
The transport and distribution of 4-Acetyl-2-methylbenzoic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
4-Acetyl-2-methylbenzoic acid tert-butyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its involvement in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-acetyl-2-methylbenzoate can be achieved through the esterification of 4-Acetyl-2-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid . Another method involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of palladium acetate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using continuous flow reactors. This method ensures high yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-acetyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Acetyl-2-methylbenzoic acid.
Reduction: 4-Acetyl-2-methylbenzoic alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid tert-butyl ester: Similar structure but lacks the acetyl group.
4-Acetylbenzoic acid tert-butyl ester: Similar structure but lacks the methyl group.
2-Methyl-4-tert-butylbenzoic acid: Similar structure but lacks the acetyl group.
Uniqueness
Tert-butyl 4-acetyl-2-methylbenzoate is unique due to the presence of both acetyl and methyl groups on the benzoic acid core, which imparts distinct chemical and physical properties. This combination of functional groups allows for specific reactivity and applications in various fields .
Properties
IUPAC Name |
tert-butyl 4-acetyl-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-8-11(10(2)15)6-7-12(9)13(16)17-14(3,4)5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNQYVJQCHCKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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